molecular formula C21H22N2O3S3 B12043244 ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12043244
M. Wt: 446.6 g/mol
InChI Key: RSLLSIIKDVVSHF-MHWRWJLKSA-N
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Description

Ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The key steps include the formation of the pyrrole ring, the thiazolidine ring, and the benzothiophene ring. Each of these steps requires specific reagents and conditions to ensure the correct formation of the desired product.

    Formation of the Pyrrole Ring: This step typically involves the reaction of a suitable amine with a diketone under acidic conditions.

    Formation of the Thiazolidine Ring: This step involves the reaction of a thiourea derivative with an aldehyde or ketone.

    Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.

Scientific Research Applications

Ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may have different functional groups or substituents.

    This compound: This compound may have similar properties but different reactivity or biological activity.

Properties

Molecular Formula

C21H22N2O3S3

Molecular Weight

446.6 g/mol

IUPAC Name

ethyl 2-[2,5-dimethyl-3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H22N2O3S3/c1-4-26-20(25)17-14-7-5-6-8-15(14)28-19(17)23-11(2)9-13(12(23)3)10-16-18(24)22-21(27)29-16/h9-10H,4-8H2,1-3H3,(H,22,24,27)/b16-10+

InChI Key

RSLLSIIKDVVSHF-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C/4\C(=O)NC(=S)S4)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=S)S4)C

Origin of Product

United States

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